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Compound of Interest

Compound Name: Uracil, 3-butyl-6-methyl-

Cat. No.: B086951

This technical guide provides a comprehensive overview of the available spectroscopic data for
the compound 3-butyl-6-methyluracil. It is intended for researchers, scientists, and
professionals in drug development who require detailed structural and analytical information.
This document summarizes nuclear magnetic resonance (NMR) data, provides context with
infrared (IR) data from a related compound due to the absence of specific experimental data for
the title compound, and presents predicted mass spectrometry (MS) values. Detailed
experimental protocols and a visual workflow for spectroscopic analysis are also included to
offer a complete analytical perspective.

Spectroscopic Data Summary

The following tables present a structured summary of the quantitative spectroscopic data for 3-
butyl-6-methyluracil and its related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a
molecule. The experimental *H and 3C NMR data for 3-butyl-6-methyluracil are presented
below.[1]

Table 1: *H NMR Data for 3-butyl-6-methyluracil in CDCls
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. . Coupling

Chemical Shift L Number of .

Multiplicity Constant (J, Assignment
(6, ppm) Protons

Hz)

10.708 Singlet 1H N(1)-H
5.580 Singlet 1H C(5)-H
3.889 Triplet 2H N(3)-CHz
2.143 Singlet 3H C(6)-CHs
1.55-1.63 Multiplet 2H N(3)-CH2-CH:
1.347 Sextet 2H -CH2-CHs
0.921 Triplet 3H -CH2-CHs

Table 2: 13C NMR Data for 3-butyl-6-methyluracil in CDClIs

Chemical Shift (6, ppm) Assighment

163.46 C(4)=0

153.46 C(2)=0

149.96 C(6)

100.26 C(5)

40.12 N(3)-CHz

29.70 N(3)-CH2-CH:

20.07 -CH2-CHs

18.53 C(6)-CHs

13.73 -CH2-CHs
Infrared (IR) Spectroscopy
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While experimental IR data for 3-butyl-6-methyluracil was not available in the reviewed
literature, the characteristic vibrational frequencies for the parent compound, 6-methyluracil,
are provided below for reference. The spectrum of 3-butyl-6-methyluracil is expected to show
additional C-H stretching and bending bands from the butyl group.

Table 3: Characteristic IR Absorption Bands for 6-methyluracil

Wavenumber . . . .

(cm-1) Intensity Vibrational Mode Functional Group
3180-3050 Medium N-H Stretch Amide

2980-2870 Medium C-H Stretch Methyl

1720-1680 Strong C=0 Stretch Carbonyl
1670-1630 Strong C=C Stretch Alkene

1460-1430 Medium C-H Bend Methyl

Mass Spectrometry (MS)

Experimental mass spectrometry data for 3-butyl-6-methyluracil is not readily available.
However, predicted mass-to-charge ratios (m/z) for common adducts of the isomeric compound
3-sec-butyl-6-methyluracil are listed below.

Table 4: Predicted m/z for 3-sec-butyl-6-methyluracil

Adduct Predicted m/z
[M+H]* 183.1128
[M+Na]* 205.0948

Experimental Protocols

This section outlines the general procedures for the spectroscopic techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H and 3C NMR spectra were
acquired on a Bruker Avance-500 spectrometer operating at 500 MHz and 125 MHz,
respectively.[1] The sample was dissolved in deuterated chloroform (CDCIs), and
tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: A general procedure for obtaining an FT-IR spectrum of a solid
sample involves the potassium bromide (KBr) pellet method. A small amount of the analyte is
intimately mixed with dry KBr powder and ground to a fine powder. The mixture is then
compressed under high pressure to form a transparent pellet, which is subsequently analyzed
in the IR spectrometer.

Mass Spectrometry (MS): For a non-volatile organic compound, a common mass spectrometry
technique is Electrospray lonization (ESI). The sample is dissolved in a suitable solvent, such
as methanol or acetonitrile, and introduced into the mass spectrometer's ion source. The
application of a high voltage to the sample solution generates charged droplets, leading to the
formation of gas-phase ions that are then analyzed by the mass detector.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://chemistrytalk.org/spectral-analysis-organic-compounds/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Compound Preparation

Synthesis of Target Compound

Purification & Isolation

Spectroscopic Analysis
\{ A

\
NMR Spectroscopy (*H, 13C) FT-IR Spectroscopy Mass Spectrometry

Datal Interpretation & \{;ﬂidation

Y

\4
Purity Assessment \ Structural Elucidation & Verification

Finalization

\/

Comprehensive Analytical Report

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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